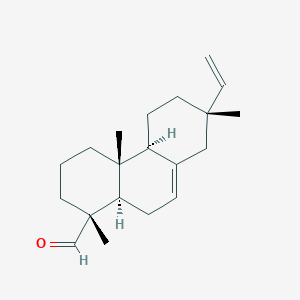

Isopimara-7,15-dienal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,14,16-17H,1,6,8-13H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |

InChI Key |

NLLZQKHFTCHPED-VYJAJWGXSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C1)C=C |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C=O)C)C1)C=C |

Origin of Product |

United States |

Occurrence, Distribution, and Biosynthesis of Isopimara 7,15 Dienal

Natural Sources and Isolation Contexts

Isopimara-7,15-dienal and its related isopimarane-type diterpenoids are found across different biological kingdoms, from plants to microbes. Their presence is often associated with defense mechanisms and other specialized metabolic functions.

Botanical Origins

The compound has been reported in a variety of plant species, highlighting its role in plant biochemistry.

Fritillaria imperialis : The bulbs of Fritillaria imperialis have been a source for the isolation of isopimarane-type diterpenoids. iosrphr.orgresearchgate.netresearchgate.net Specifically, a related compound, isopimara-7,15-dien-19-oic acid, was isolated from the nonpolar fraction of an ethanolic extract of the bulbs. researchgate.net This suggests the presence of the necessary biosynthetic machinery to produce the isopimarane (B1252804) skeleton, from which this compound is derived.

Isodon species : The genus Isodon is known for producing a rich diversity of diterpenoids. Studies on Isodon flavidus have led to the isolation of several isopimarane diterpenes. researchgate.net While this compound itself was not the focus of this particular study, the presence of related structures points to the activity of isopimarane-producing pathways within this genus.

Pinus species : Conifers, particularly those of the Pinus genus, are well-documented producers of diterpene resin acids, which serve as a defense against insects and pathogens. nih.gov this compound has been identified in species such as Pinus densiflora and Picea obovata. nih.gov It is also a known intermediate in the biosynthesis of isopimaric acid in species like loblolly pine (Pinus taeda). pnas.orgpnas.org The essential oil of Pinus contorta has also been found to contain related isopimarane structures. nih.gov Research has also identified orthologues of the key enzyme CYP720B1 in Pinus brutia, which is involved in the oxidation of isopimara-7,15-dienol and this compound. researchgate.net

| Genus | Species | Compound Type/Context | Reference |

|---|---|---|---|

| Fritillaria | F. imperialis | Source of isopimara-7,15-dien-19-oic acid, indicating the presence of the isopimarane skeleton biosynthetic pathway. | researchgate.net |

| Isodon | I. flavidus | Source of various isopimarane diterpenes. | researchgate.net |

| Pinus/Picea | P. densiflora, Picea obovata | Reported to contain this compound. | nih.gov |

| P. taeda (Loblolly Pine) | This compound is an intermediate in isopimaric acid biosynthesis. | pnas.orgpnas.org | |

| P. contorta (Lodgepole Pine) | Essential oil contains isopimarane structures. | nih.gov | |

| P. brutia | Contains orthologues of CYP720B1, an enzyme that oxidizes this compound. | researchgate.net |

Microbial and Other Biological Systems

While botanical sources are prominent, the isopimarane scaffold is not exclusive to plants.

Microbial Systems : Functional characterization of diterpene synthases from marine and soil bacteria, such as Salinispora sp. and Streptomyces sp., has revealed the production of isopimara-8,15-diene, a closely related isomer. nih.gov This demonstrates that the enzymatic machinery for creating the core isopimarane ring system exists in the microbial world, suggesting that microbial sources of this compound or its immediate precursors are plausible.

Other Organisms : The compound Isopimara-7,15-dien-3beta-ol has been reported in organisms like Guarea macrophylla and Trogopterus xanthipes. nih.gov Additionally, 9αH-isopimara-7,15-diene has been isolated from the roots of Cycas flabellata. researchgate.net The presence of these related diterpenoids in a diverse range of organisms points to a wider distribution of the isopimarane biosynthetic pathway than previously understood.

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of this compound is a specialized metabolic pathway that begins with a universal C20 precursor and involves a series of enzymatic reactions to build the characteristic tricyclic structure and introduce the final aldehyde functional group.

Initial Cyclization from Geranylgeranyl Diphosphate (B83284) (GGDP)

The journey to this compound begins with geranylgeranyl diphosphate (GGDP), the common precursor for all diterpenoids. oup.com The synthesis of GGDP itself is derived from the joining of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), which are produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.org

The first committed step in the formation of the isopimarane skeleton is the cyclization of GGDP. This process is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). pnas.org The reaction proceeds through a bicyclic intermediate, (+)-copalyl diphosphate. qmul.ac.ukenzyme-database.org

Role of Isopimara-7,15-diene (B154818) Synthase (EC 4.2.3.44) in Diterpene Formation

From the intermediate (+)-copalyl diphosphate, the formation of the specific isopimarane backbone is catalyzed by Isopimara-7,15-diene synthase (EC 4.2.3.44). qmul.ac.ukenzyme-database.orgwikipedia.org This enzyme facilitates a second cyclization and deprotonation to yield the stable diterpene olefin, isopimara-7,15-diene. qmul.ac.ukenzyme-database.orgebi.ac.uk

Systematic Name : (+)-copalyl diphosphate-lyase (isopimara-7,15-diene-forming) qmul.ac.uk

Reaction : (+)-copalyl diphosphate ⇌ isopimara-7,15-diene + diphosphate qmul.ac.ukenzyme-database.orgwikipedia.org

This specific synthase has been isolated and characterized from Norway spruce (Picea abies), where it was shown to produce solely isopimara-7,15-diene. researchgate.net The functional specialization of such terpene synthases is a key factor in the diversity of terpenoids found in nature. researchgate.net

Subsequent Oxidative Modifications by Cytochrome P450 Monooxygenases (e.g., CYP720B1/PtAO)

The final steps in the biosynthesis of this compound involve a series of oxidative modifications to the isopimara-7,15-diene scaffold. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes. nih.gov

In conifers, the CYP720B subfamily of P450s is particularly important for the biosynthesis of diterpene resin acids. nih.govnih.govoup.com The enzyme CYP720B1 , also known as abietadienol/abietadienal oxidase (PtAO) from loblolly pine, has been shown to be a multifunctional and multi-substrate enzyme. pnas.orgpnas.org

PtAO catalyzes the sequential three-step oxidation at the C-18 position of several diterpene olefins. oup.com In the context of this compound formation, the pathway is as follows:

Hydroxylation : Isopimara-7,15-diene is first hydroxylated to form isopimara-7,15-dien-18-ol .

Oxidation to Aldehyde : The alcohol intermediate, isopimara-7,15-dien-18-ol, is then oxidized by the same enzyme to form the target compound, This compound . pnas.orgpnas.orggenome.jp

Recombinant PtAO has demonstrated clear activity in oxidizing isopimara-7,15-dienol to this compound. pnas.org This enzyme's broad substrate flexibility allows it to act on various diterpene intermediates, contributing to the complex mixture of resin acids found in conifer defense secretions. pnas.orgpnas.org

| Enzyme | EC Number | Substrate | Product | Function | Reference |

|---|---|---|---|---|---|

| Isopimara-7,15-diene synthase | 4.2.3.44 | (+)-Copalyl diphosphate | Isopimara-7,15-diene | Catalyzes the formation of the core isopimarane skeleton. | qmul.ac.ukenzyme-database.orgwikipedia.orgresearchgate.net |

| CYP720B1 (PtAO) | N/A | Isopimara-7,15-dien-18-ol | This compound | Catalyzes the oxidation of the alcohol intermediate to the aldehyde. | pnas.orgpnas.orggenome.jp |

Investigation of Associated Genes and Transcriptomics in Producing Organisms

The biosynthesis of this compound is intrinsically linked to the expression of specific genes, primarily in plants as part of their defense mechanisms. Research into the genetic and transcriptomic basis of its formation has pinpointed key enzymes and gene clusters in various species, most notably in conifers and wheat.

In conifers such as the loblolly pine (Pinus taeda), this compound is an intermediate in the biosynthesis of diterpene resin acids (DRAs), which are crucial for defense against herbivores and pathogens. pnas.org The formation of this aldehyde is catalyzed by a specific type of enzyme. A multifunctional and multi-substrate cytochrome P450 enzyme, identified as CYP720B1 or abietadienol/abietadienal oxidase (PtAO) , is responsible for this step. pnas.orgnih.gov This enzyme catalyzes a series of oxidation steps on several diterpenol and diterpenal intermediates. pnas.org Specifically, PtAO oxidizes isopimara-7,15-dienol to produce this compound. pnas.orgnih.gov Transcriptomic studies have shown that the expression of the PtAO gene is not static; its transcript levels increase significantly when the plant is exposed to simulated insect attacks, such as treatment with methyl jasmonate. pnas.orgpnas.org This upregulation is consistent with the role of these compounds in induced defense responses in conifers. pnas.org A similar enzyme, CYP720B4 , has been identified in Sitka spruce and also catalyzes multiple oxidation reactions in the resin acid biosynthesis pathway, including on intermediates like this compound. genome.jp

Table 1: Key Genes in this compound Biosynthesis in Conifers

| Gene/Enzyme | Organism | Function | Transcriptomic Regulation |

|---|---|---|---|

| CYP720B1 (PtAO) | Pinus taeda (Loblolly Pine) | Oxidizes isopimara-7,15-dienol to this compound. pnas.orgnih.gov | Transcript levels increase upon methyl jasmonate treatment (simulated insect attack). pnas.orgpnas.org |

| CYP720B4 | Picea sitchensis (Sitka Spruce) | Catalyzes multiple oxidations of diterpene alcohols and aldehydes, including this compound. genome.jp | Involved in resin acid biosynthesis for defense. genome.jp |

In bread wheat (Triticum aestivum), recent genomic studies have uncovered pathogen-induced biosynthetic gene clusters (BGCs) responsible for producing diterpenoids derived from isopimara-7,15-diene, the precursor to this compound. researchgate.netresearchgate.net Specifically, type 1 BGCs, located on chromosomes 2A and 2D, contain the necessary genes for this pathway. researchgate.net Functional characterization through expression in Nicotiana benthamiana confirmed that the genes TaCPS2 (a copalyl diphosphate synthase) and TaKSL1 (a kaurene synthase-like) work in tandem to produce the isopimara-7,15-diene scaffold from geranylgeranyl diphosphate (GGPP). researchgate.net The co-expression of these core genes with cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs) within the same cluster suggests a complete pathway for creating functionalized, isopimara-7,15-diene-derived molecules, which would include the formation of this compound as an intermediate. researchgate.netresearchgate.net The expression of these entire gene clusters is significantly induced in response to pathogen attack, such as from powdery mildew, highlighting their role in the plant's defense system. researchgate.net

Table 2: Diterpene Biosynthetic Gene Clusters (BGCs) in Bread Wheat

| Gene Cluster | Chromosome Location | Key Genes | Product/Predicted Product | Regulatory Cue |

|---|

| Type 1 BGC | 2A, 2D | TaCPS2, TaKSL1, CYPs, UGTs | Isopimara-7,15-diene and its derivatives. researchgate.netresearchgate.net | Pathogen infection (e.g., powdery mildew). researchgate.net |

Chemo-enzymatic Transformations in Biological Systems (Biotransformations)

This compound is not necessarily an end-product in metabolic pathways; it often serves as a substrate for further enzymatic modification, a process known as biotransformation. These transformations are critical for generating the vast diversity of diterpenoid structures observed in nature.

The most well-documented biotransformation of this compound is its oxidation to the corresponding carboxylic acid, isopimaric acid. This reaction is a key step in the formation of diterpene resin acids in conifers. pnas.org The same cytochrome P450 monooxygenase from loblolly pine, CYP720B1 (PtAO) , that forms the aldehyde also catalyzes its subsequent oxidation. pnas.orgnih.gov This demonstrates the multifunctional nature of this enzyme, which efficiently processes multiple substrates through successive oxidation states. The recombinant PtAO enzyme was shown to oxidize this compound with a high affinity, exhibiting an apparent Michaelis-Menten (Kₘ) value in the low micromolar range (0.5–5.3 μM). pnas.orgnih.gov This efficient conversion underscores its central role in the defensive resin acid profile of the pine. pnas.org Similarly, the CYP720B4 enzyme from Sitka spruce is also capable of oxidizing this compound as part of its multi-step catalytic activity in resin acid synthesis. genome.jp

While research into biotransformations of isopimarane diterpenoids by microorganisms exists, such as the functionalization of a related acid by the endophytic fungus Preussia minima, specific studies detailing the microbial transformation of this compound are less common. researchgate.net The primary known biotransformations occur within the producing plants themselves as part of a larger biosynthetic pathway.

Table 3: Known Biotransformations of this compound

| Transformation | Enzyme | Organism | Resulting Compound |

|---|---|---|---|

| Oxidation | CYP720B1 (PtAO) | Pinus taeda (Loblolly Pine) | Isopimaric acid. pnas.orgpnas.org |

| Oxidation | CYP720B4 | Picea sitchensis (Sitka Spruce) | Isopimaric acid. genome.jp |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Abietadienal |

| Abietadienol |

| Abietic acid |

| Copalol |

| Dehydroabietadienal |

| Dehydroabietadienol |

| Geranylgeranyl diphosphate (GGPP) |

| Isopimara-7,15-diene |

| This compound |

| Isopimara-7,15-dienol |

| Isopimara-8(14)-15-dien-18-oic acid |

| Isopimaric acid |

| Levopimaradienol |

Advanced Methodologies for Isolation and Structural Elucidation

Advanced Chromatographic Techniques for Enrichment and Purification

The initial step in studying Isopimara-7,15-dienal involves its isolation from a source matrix, which is often a complex mixture of related natural products. Advanced chromatographic techniques are indispensable for achieving the high degree of purity required for subsequent structural analysis.

High-Resolution Preparative Liquid Chromatography (Prep-HPLC) is a powerful tool for the purification of specific compounds from intricate mixtures. evotec.comchrom-china.com This technique operates on the principle of partitioning components between a stationary phase and a mobile phase. chrom-china.com For diterpenoids like this compound, reversed-phase chromatography is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol. chrom-china.comcabidigitallibrary.org

The process begins with the development of an analytical HPLC method to achieve optimal separation of the target compound from impurities. lcms.cz This method is then scaled up for preparative purposes, which involves using columns with a larger diameter and higher loading capacity to handle greater quantities of the extract. evotec.com The selection of the stationary phase, mobile phase composition, and gradient slope are critical parameters that are optimized to maximize resolution and yield. lcms.cz Modern preparative HPLC systems are often equipped with mass-directed fractionation, which allows for the specific collection of the fraction containing the compound of interest based on its mass-to-charge ratio, significantly enhancing the efficiency of the purification process. evotec.com

Table 1: Illustrative Preparative HPLC Parameters for Diterpenoid Isolation

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 50 mm, 10 µm) | Provides a non-polar stationary phase for separation. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Allows for the elution of compounds with varying polarities. |

| Gradient | e.g., 40-80% B over 30 min | Optimizes the separation of the target from impurities. |

| Flow Rate | e.g., 50 mL/min | Scaled up from analytical flow rates for preparative scale. |

| Detection | UV (e.g., 210 nm) and Mass Spectrometry (MS) | Monitors the elution of compounds and confirms the target's presence. |

| Fraction Collection | Mass-triggered | Ensures collection of only the fraction containing the desired compound. |

Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a potent tool for both the identification and quantification of individual components within a mixture. For isopimarane (B1252804) diterpenes, GC-MS analysis is frequently used, especially when dealing with headspace analysis of plant materials or derivatized extracts. researchgate.netcore.ac.uk

In the context of this compound, which possesses a degree of volatility, GC-MS can be employed to analyze extracts or essential oil fractions. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the compounds between the gas and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. The subsequent mass spectrometric detection provides a mass spectrum for each eluting compound, which serves as a molecular fingerprint for identification. core.ac.uk Analysis of related diterpenes has been successfully performed using this technique. researchgate.net

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption and sample denaturation. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is a modern variant that utilizes a strong centrifugal force to hold the stationary liquid phase in the column while the mobile liquid phase is pumped through it. cabidigitallibrary.orgnih.gov

This technique has been successfully applied to the separation of various diterpenoids. cabidigitallibrary.orgnih.govucl.ac.be For the isolation of isopimarane diterpenoids, a suitable biphasic solvent system is selected where the target compound exhibits an optimal partition coefficient (K). The crude extract is dissolved in a portion of the solvent system and introduced into the CCC coil. The separation occurs based on the differential partitioning of the components between the two immiscible liquid phases. Fractions are collected and analyzed, often by HPLC, to identify those containing the purified compound. cabidigitallibrary.org

Gas Chromatography for Volatile Metabolites

Spectroscopic and Spectrometric Approaches for Structure Determination

Once this compound is isolated in a pure form, a combination of spectroscopic and spectrometric methods is employed to elucidate its precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the structure of organic molecules. emerypharma.comemory.edu It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

1D NMR: The primary 1D NMR experiments are ¹H NMR and ¹³C NMR.

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, which indicates neighboring protons), and their relative numbers (integration). emerypharma.com

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the stereochemistry of the molecule.

For a compound like this compound, the combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of its isopimarane skeleton, including the positions of the double bonds and the aldehyde group.

Table 2: Typical ¹³C and ¹H NMR Chemical Shift Ranges for Isopimarane Diterpenoids

| Carbon/Proton | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| Aldehyde (CHO) | 190 - 205 | 9.0 - 10.0 |

| Olefinic (C=C) | 100 - 150 | 4.5 - 6.0 |

| Quaternary Carbons | 35 - 50 | - |

| Methine (CH) | 25 - 60 | 1.0 - 2.5 |

| **Methylene (CH₂) ** | 15 - 45 | 1.0 - 2.5 |

| Methyl (CH₃) | 10 - 30 | 0.7 - 1.5 |

Note: These are general ranges and the exact chemical shifts for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) is a critical tool that provides the exact molecular weight of a compound with high precision (typically to four decimal places). ulethbridge.cabioanalysis-zone.com This accuracy allows for the determination of the elemental composition of the molecule, which is a fundamental piece of information for structural elucidation. bioanalysis-zone.com For this compound (C₂₀H₃₀O), HRMS would confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass. nih.gov

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can provide valuable clues about its functional groups and connectivity. ulethbridge.ca For instance, the fragmentation of an isopimarane diterpenoid would likely show characteristic losses of methyl groups, the vinyl group, and other fragments related to the tricyclic core structure. This fragmentation data complements the information obtained from NMR spectroscopy to provide a comprehensive structural confirmation. researchgate.net

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as a powerful and definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules like this compound. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of every atom in the molecule can be deduced.

While a crystal structure for this compound itself is not publicly available, the methodology has been successfully applied to closely related isopimarane diterpenes, providing a clear blueprint for its analysis. For instance, the structures of isopimara-7,15-dien-3-one and isopimara-7,15-dien-19-oic acid have been elucidated using single-crystal X-ray diffraction. d-nb.infotandfonline.com The process involves obtaining suitable crystals of the target compound, which can be a challenging step, followed by mounting the crystal and collecting diffraction data using a diffractometer. The subsequent data processing and structure refinement reveal the exact connectivity and stereoconfiguration of all chiral centers.

The crystallographic data obtained for analogous compounds provide valuable insights into the expected structural features of this compound. Below is a representative table of crystallographic data for a related isopimarane diterpene, illustrating the type of information generated.

Table 1: Representative Crystallographic Data for an Isopimarane Diterpene Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₃₀O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.6084(9) |

| b (Å) | 10.8811(16) |

| c (Å) | 12.0845(16) |

| α (°) | 85.719(6) |

| β (°) | 79.547(5) |

| γ (°) | 89.903(5) |

| Volume (ų) | 852.1(2) |

| Z | 2 |

| Temperature (K) | 173(2) |

| R-factor (%) | 7.44 |

Data is for isopimara-7,15-dien-3-one and serves as an illustrative example. d-nb.info

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), offers a powerful alternative and complementary technique to X-ray crystallography for determining the absolute configuration of chiral molecules in solution. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum that is highly sensitive to its stereostructure.

The application of ECD to isopimarane diterpenes has been increasingly reported in recent literature. acs.orgrsc.orgnih.govacs.org The methodology involves comparing the experimentally measured ECD spectrum of the isolated natural product with the theoretically calculated spectra for its possible stereoisomers. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for these calculations. rsc.orgthieme-connect.com

The process begins with the isolation and purification of this compound. Its experimental ECD spectrum is then recorded. Concurrently, computational models of the possible enantiomers of this compound are generated, and their ECD spectra are calculated using TD-DFT. A match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. acs.org

For example, the absolute configurations of several new isopimarane diterpenoids, such as wentinoids and pleosmaranes, have been successfully established by comparing their experimental ECD spectra with those calculated for the corresponding enantiomers. rsc.orgacs.org This non-empirical approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. The chiroptical properties of the pimarane (B1242903) and isopimarane skeletons provide a strong basis for these assignments. researchgate.net

The expected ECD spectrum of this compound would exhibit characteristic Cotton effects, the signs and magnitudes of which are directly related to the spatial arrangement of its chromophores, including the aldehyde and the double bonds.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Isopimarane (B1252804) Skeleton

The total synthesis of the isopimarane skeleton, the core structure of Isopimara-7,15-dienal, presents a considerable challenge to organic chemists. Most synthetic strategies rely on established methods like Robinson annulations or Diels-Alder cycloadditions to construct the requisite 6,6,6-carbocyclic framework. acs.org

One of the earliest landmark syntheses was reported by van Tamelen in 1975, which aimed to produce the isopimarane araucarol. acs.org This approach utilized a head-to-tail/tail-to-head polyene cyclization. acs.org However, this specific reaction resulted in a low yield of only 7% and produced a mixture of double bond isomers. acs.org

More recent and efficient methods have been developed. A divergent and enantioselective total synthesis of several ent-pimarane natural products, which are stereoisomers of pimaranes, has been accomplished. acs.org This modern strategy involves several key steps:

Sharpless Asymmetric Dihydroxylation: This reaction sets the stereochemistry early in the synthesis. acs.org

Brønsted Acid-Catalyzed Cationic Bicyclization: This step forms the core bicyclic system. acs.org

Rhodium-Catalyzed Arene Hydrogenation: This reaction is used for rapid access to a late-stage synthetic intermediate, allowing for diversification. acs.org

Semisynthetic Transformations of this compound and Related Compounds

Given the availability of this compound and related isopimarane diterpenoids from natural sources, such as fungi and plants, semisynthesis is a prevalent strategy for generating novel analogs. tandfonline.comrsc.org These modifications primarily target the reactive aldehyde group and the double bonds within the molecule.

Strategies for Functional Group Modifications

The aldehyde at C-4 is a prime target for modification. For instance, isopimarinal, a related compound, can undergo a Wittig reaction to extend the carbon chain. researchgate.netresearchgate.net Reaction with methoxymethyl(triphenyl)phosphonium chloride yields a mixture of (Z)- and (E)-enol ethers, which upon hydrolysis, produce a new aldehyde, 4-(2-oxoethyl)-18-nor-isopimara-7,15-diene. researchgate.netresearchgate.net

Another approach is the Horner-Wadsworth-Emmons reaction, which can convert the aldehyde to (E)-alkenes. researchgate.net Subsequent reduction of the newly formed double bond and hydrolysis can lead to C4-modified isopimaric acid derivatives, such as 4-(carboxyalkyl)-18-nor-isopimara-7,15-dienes. researchgate.net These reactions demonstrate the utility of standard organic transformations to selectively modify the functional groups present in the isopimarane skeleton.

Introduction of Diverse Chemical Moieties

The introduction of new chemical moieties, including nitrogen-containing heterocycles, can significantly alter the biological profile of the parent compound. While specific examples starting directly from this compound are not extensively documented in the provided results, the synthesis of nitrogen-containing derivatives of other terpenoids, like oleanolic acid, highlights a viable strategy. tandfonline.com For isopimaranes, synthetic efforts have focused on creating derivatives with enhanced anti-inflammatory or cytotoxic activities. tandfonline.comresearchgate.net For example, derivatives of orthosiphol K, an isopimarane-type diterpenoid, were synthesized to improve its anti-rheumatoid arthritis activity. tandfonline.com These modifications often involve acylation or other transformations of existing hydroxyl groups. tandfonline.com

Biotransformation as a Tool for Structural Diversity and Analog Generation

Biotransformation, using whole microbial cells or isolated enzymes, offers a powerful and selective method for generating structural diversity in complex natural products like isopimarane diterpenoids. mdpi.commdpi.com Fungi, in particular, are adept at performing specific hydroxylations, oxidations, and other modifications. researchgate.netmdpi.com

Endophytic fungi have been a key focus in this area. researchgate.netmdpi.com For example, the biotransformation of pimarane-type diterpenes by fungi has been shown to produce hydroxylated derivatives. mdpi.com Specifically, the microbial C-3α hydroxylation of ent-8(14),15-pimaradiene was found to enhance its antimicrobial activity. mdpi.com Similarly, the biotransformation of sclareolide, a related labdane (B1241275) diterpene, using fungi resulted in hydroxylated products at the C-3α and C-6β positions, which enhanced its cytotoxic activity against various cancer cell lines. mdpi.com

These studies underscore that biotransformation can introduce functional groups at positions that are difficult to access through traditional chemical synthesis, providing a valuable tool for creating libraries of analogs for biological screening. mdpi.com The process can lead to compounds with improved biological activity compared to the parent molecule. mdpi.com

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the isopimarane skeleton and evaluating the resulting changes in efficacy, researchers can design more potent and selective compounds.

For isopimarane diterpenoids, SAR studies have often focused on their anti-inflammatory and cytotoxic properties. tandfonline.comresearchgate.netnih.gov

Modification at C-4: Modifications at the C-4 position of the isopimarane skeleton have been shown to enhance anti-inflammatory activity. researchgate.net The synthesis of 4-(carboxyalkyl)-18-nor-isopimara-7,15-dienes resulted in compounds with significant in vivo anti-inflammatory effects. researchgate.net

Modifications on the Tricyclic Core: In a study on orthosiphol K derivatives, various modifications were made to the core structure, and their effects on the release of pro-inflammatory cytokines like IL-1β were measured. tandfonline.com One derivative, compound 10 , showed potent activity and was found to down-regulate the expression of COX-2 and NLRP3 proteins by modulating the NF-κB pathway. tandfonline.com

Role of Hydroxyl Groups: The presence and position of hydroxyl groups can be critical. In one study, a series of 3,4-seco-isopimarane diterpenes were evaluated for antiviral activity. nih.govresearchgate.net Despite having similar structures, only the compound with a specific arrangement of functional groups (compound 2 , fladin C) showed significant inhibitory effects against Ebola virus entry, suggesting that subtle structural changes can lead to dramatic differences in bioactivity. nih.govresearchgate.net

The table below summarizes some findings from SAR studies on isopimarane derivatives.

| Parent Compound/Skeleton | Modification | Observed Activity Change | Reference |

| Isopimaric Acid | Synthesis of 4-(carboxyalkyl)-18-nor-isopimara-7,15-dienes | Significant anti-inflammatory activity | researchgate.net |

| Orthosiphol K | Various semisynthetic modifications | Derivative 10 showed potent anti-rheumatoid arthritis activity | tandfonline.com |

| 3,4-seco-isopimarane | Presence of specific functional groups | Fladin C showed selective anti-Ebola entry activity | nih.gov, researchgate.net |

| ent-8(14),15-pimaradiene | Microbial C-3α hydroxylation | Increased antimicrobial activity | mdpi.com |

These SAR studies highlight that the biological activity of isopimarane diterpenoids can be finely tuned through targeted chemical and biological transformations. The aldehyde and vinyl groups of this compound, along with the tricyclic core, represent key handles for future derivatization efforts aimed at developing novel therapeutic agents.

Biological Activities and Mechanistic Investigations

In Vitro Cellular and Molecular Modulations

Enzyme Inhibition Studies (e.g., Prolyl Endopeptidase Inhibition)

Isopimara-7,15-dienal and its related acidic form, isopimara-7,15-dien-19-oic acid, have been identified as inhibitors of prolyl endopeptidase (PEP). nih.govresearchgate.net PEP is an enzyme that plays a role in the breakdown of proline-containing peptides and has been implicated in various physiological processes. frontiersin.orgwikipedia.org

A study involving the ethanolic extract of Fritillaria imperialis bulbs revealed that the nonpolar fraction exhibited inhibitory activity against PEP. nih.govresearchgate.net Further investigation led to the isolation of isopimara-7,15-dien-19-oic acid as the active compound responsible for this inhibition. nih.govresearchgate.net This suggests that the broader class of isopimara-7,15-diene (B154818) derivatives, including the aldehyde form, may possess similar enzyme-inhibiting properties. nih.gov The inhibition of PEP is a significant area of research, as inhibitors of this enzyme have been explored for their potential in managing cognitive disorders. researchgate.net

Anti-inflammatory Effects in Cellular Models

While direct studies on the anti-inflammatory effects of this compound are limited, research on related isopimarane (B1252804) diterpenoids provides insights into their potential mechanisms. Isopimarane diterpenoids have been shown to be potent inhibitors of the NF-κB pathway, a key regulator of inflammation. nih.gov

For instance, kaempulchraols B-D, which are isopimara-8(9),15-diene diterpenoids, effectively inhibited nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells. nih.gov Their mechanism of action involves the inhibition of NF-κB-mediated transactivation, leading to reduced production of pro-inflammatory mediators like IL-6 and COX-2. nih.gov Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through similar NF-κB inhibitory pathways. nih.gov The anti-inflammatory response involves a complex cascade of events, and compounds that can modulate these pathways are of significant scientific interest. mdpi.comzellavie.ch

Anticancer Activities in Cell Lines (e.g., HeLa cells, other cancer cell lines)

This compound and its derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. gsconlinepress.comresearchgate.netresearchgate.net Notably, a related compound, isopimara-7,15-dien-19-oic acid, extracted from Fritillaria imperialis, has been shown to inhibit the growth of the HeLa human cervical cancer cell line. gsconlinepress.comresearchgate.netnih.govresearchgate.net

The anticancer potential of this class of compounds extends to other cell lines as well. For example, ent-trachyloban-3-β-ol, a diterpene isolated from Croton zambesicus which also contains isopimara-7,15-dien-3-β-ol, has shown inhibitory effects on HeLa cell growth. researchgate.net Furthermore, a 3,4-seco-isopimarane diterpenoid, isoamethinol D, exhibited toxicity against both HeLa and A549 lung cancer cells. d-nb.info

Table 1: Cytotoxic Activity of Isopimarane-related Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Isopimara-7,15-dien-19-oic acid | HeLa (cervical cancer) | Growth inhibition | gsconlinepress.comresearchgate.netnih.gov |

| Ent-trachyloban-3-β-ol | HeLa (cervical cancer) | Growth inhibition | researchgate.net |

| Isoamethinol D | HeLa (cervical cancer) | Cytotoxicity (IC50: 27.21 μM) | d-nb.info |

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. frontiersin.org Treatment of HeLa cells with isopimara-7,15-dien-19-oic acid led to the execution of apoptosis, as evidenced by flow cytometry analysis and the regulation of both pro- and anti-apoptotic genes. nih.govresearchgate.net

Apoptosis is a critical process for eliminating damaged or cancerous cells and can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. aging-us.com The ability of isopimara-7,15-dien-19-oic acid to modulate apoptotic genes suggests its potential to activate these cell death pathways in cancer cells. nih.gov The induction of apoptosis is a primary goal of many cancer therapies. frontiersin.org

In addition to inducing apoptosis, phytochemicals can exert their anticancer effects by modulating the cell cycle. nih.gov While direct evidence for cell cycle modulation by this compound is not extensively documented, the antiproliferative effects observed with related compounds suggest a potential interference with cell cycle progression. gsconlinepress.comresearchgate.netresearchgate.net Cancer is characterized by uncontrolled cell proliferation due to failures in cell cycle regulation. d-nb.info Compounds that can cause cell cycle arrest prevent cancer cells from dividing and can lead to their eventual death. d-nb.info

Isopimara-7,15-dien-19-oic acid has been shown to induce cellular stress in HeLa cells. nih.govresearchgate.net This stress response involves the activation of both pro-survival and pro-death pathways. nih.govresearchgate.net Specifically, treatment with this compound led to the upregulation of antioxidant genes, including those related to thioredoxin, glutathione, and superoxide (B77818) dismutase. nih.govresearchgate.net This indicates an attempt by the cells to counteract the induced stress.

Simultaneously, the treatment also activated pro-survival heat shock proteins. nih.govresearchgate.net The interplay between these stress-activated pathways ultimately determines the fate of the cell. nih.gov In the case of isopimara-7,15-dien-19-oic acid treatment in HeLa cells, the induction of cellular stress appears to be a critical component of its mechanism, leading to a dual regulation of cell death and survival signals. nih.govresearchgate.net

Cell Cycle Modulation

Antimicrobial Properties

The antimicrobial potential of the isopimarane diterpene scaffold, to which this compound belongs, has been a subject of scientific investigation. Studies have evaluated various natural and hemisynthetic isopimarane diterpenes against a range of bacteria. mdpi.com While research on this compound itself is limited, data on closely related compounds provide significant insights.

One study reported the antimicrobial evaluation of twelve isopimarane diterpenes against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. mdpi.com Among the tested compounds, the natural diterpene 7,15-isopimaradien-19-ol, the alcohol precursor to this compound, was identified as the most active. mdpi.compnas.org It demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.76 µM against S. aureus to 216.62 µM against E. faecalis. mdpi.com Another related compound, 19-acetoxy-7,15-isopimaradien-3β-ol, showed moderate activity against all tested microorganisms. mdpi.com These findings suggest that the specific substitutions on the isopimarane skeleton are crucial for antimicrobial efficacy. mdpi.com Other related compounds, such as Isopimara-7,15-dien-3-one, have also been noted for their potential antimicrobial properties. lookchem.com

Table 1: Antimicrobial Activity of Isopimara-7,15-diene Derivatives

| Compound | Test Organism | Strain | MIC (µM) | Citation |

|---|---|---|---|---|

| 7,15-isopimaradien-19-ol | Staphylococcus aureus | ATCC 43866 | 6.76 | mdpi.com |

| 7,15-isopimaradien-19-ol | Staphylococcus aureus | CIP 106760 (Methicillin-sensitive) | 13.55 | mdpi.com |

| 7,15-isopimaradien-19-ol | Enterococcus faecalis | ATCC 51299 (Vancomycin-resistant) | 54.14 | mdpi.com |

| 7,15-isopimaradien-19-ol | Enterococcus faecalis | FFHB 427483 | 216.62 | mdpi.com |

| 19-acetoxy-7,15-isopimaradien-3β-ol | Staphylococcus aureus | CIP 106760 (Methicillin-sensitive) | 22.54 | mdpi.com |

Antiviral Activities in Cellular Models (e.g., Ebola entry inhibition)

The potential of isopimarane diterpenes as antiviral agents has been explored, with specific investigations into their ability to inhibit the entry of the Ebola virus (EBOV) into host cells. researchgate.net Research into 3,4-seco-isopimarane diterpenes, which are structurally derived from the isopimarane skeleton, has yielded promising results. researchgate.net

In a study evaluating three new 3,4-seco-isopimarane diterpenes isolated from Isodon flavidus, one of the compounds demonstrated significant inhibitory effects against EBOV entry. researchgate.net While two of the compounds were inactive, the third, a 3,4-seco-isopimara-7,15-diene-3,9-α-olide derivative, showed an 81% inhibition of Ebola entry activity at a concentration of 20 µg/mL (66.7 µM). researchgate.net This finding is significant as the EBOV nucleocapsid is a critical structure for viral replication and a key target for antiviral therapies. lji.org This suggests that the isopimarane scaffold could be a valuable starting point for developing lead compounds with potent antiviral capabilities against EBOV and potentially other filoviruses. researchgate.netlji.org

Table 2: Anti-Ebola Virus Activity of a 3,4-seco-isopimarane Diterpene

| Compound | Assay | Concentration | % Inhibition | Citation |

|---|

Receptor Binding and Ligand Interaction Studies

Receptor binding assays are crucial tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov Studies on isopimaric acid, the carboxylic acid analog of this compound, have revealed its ability to interact with specific G-protein-coupled receptors. researchgate.net

In an in vitro screening, isopimaric acid was evaluated for its binding activity against cannabinoid (CB1, CB2) and opioid (μ, κ, δ) receptors. researchgate.net The results indicated that isopimaric acid has a notable affinity for the CB2 receptor, with a 58.1% binding activity. researchgate.net It also showed a moderate interaction with the mu (μ)-opioid receptor, demonstrating 29.1% binding. researchgate.net Molecular modeling further supported the potential interaction between isopimaric acid derivatives and the transmembrane cannabinoid receptor CB2. researchgate.net These findings suggest that the analgesic and anti-inflammatory effects observed for some isopimarane diterpenes may be mediated, at least in part, through their interaction with the cannabinoid and opioid receptor systems. researchgate.net

Table 3: Receptor Binding Activity of Isopimaric Acid

| Compound | Receptor | Binding Activity (%) | Citation |

|---|---|---|---|

| Isopimaric acid | Cannabinoid Receptor 2 (CB2) | 58.1 | researchgate.net |

In Vivo Studies in Relevant Animal Models (Preclinical Investigations)

Efficacy Assessments in Disease Models (e.g., inflammation, infection, tumor xenografts)

Preclinical investigations in animal models are essential for validating the therapeutic potential of new compounds. While in vivo efficacy data specifically for this compound is not widely published, studies on closely related isopimarane and pimarane (B1242903) diterpenes provide evidence of their potential in various disease models.

In the context of inflammation, acanthoic acid, another pimarane diterpene, has demonstrated significant in vivo anti-inflammatory activity. researchgate.net Oral administration of acanthoic acid to mice was shown to markedly reduce granuloma formation, a hallmark of chronic inflammation. researchgate.net Furthermore, derivatives of isopimaric acid have exhibited statistically significant analgesic activity in acetic acid-induced writhing and hot-plate tests in animal models, with efficacy comparable to the standard drug diclofenac (B195802) sodium. researchgate.net

Regarding oncology, the related compound Isopimara-7,15-dien-19-oic acid has been investigated for its effects on cervical cancer cells (in vitro), indicating a potential avenue for future in vivo tumor xenograft studies. researchgate.net This compound was found to induce cellular stress and activate multiple signaling pathways in HeLa cells. researchgate.net

Pharmacodynamic Characterization in Animal Systems

Pharmacodynamics (PD) describes the relationship between drug concentration and the observed pharmacological effect, providing crucial information for understanding a compound's mechanism of action in a biological system. nih.govnih.gov Specific pharmacodynamic studies for this compound in animal models are not extensively detailed in the available literature.

However, based on the known biological activities of related compounds, a pharmacodynamic characterization would likely focus on quantifying their effects on inflammation and pain. For instance, based on the in vivo analgesic activity of isopimaric acid derivatives, a PD study would aim to establish the dose-response relationship for pain relief in models like the hot-plate test. researchgate.net Similarly, given the anti-inflammatory properties of isopimarane diterpenoids, which are linked to the inhibition of the NF-κB pathway, PD assessments would involve measuring the reduction of inflammatory biomarkers like IL-6 and TNF-α in response to varying doses of the compound in animal models of inflammation. researchgate.netnih.gov Such studies are critical for translating preclinical findings into potential clinical applications. nih.gov

Elucidation of Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by a compound is fundamental to drug development. Research has begun to uncover the mechanisms through which isopimarane diterpenes, including those structurally similar to this compound, exert their biological effects.

A primary signaling pathway implicated in the action of isopimarane diterpenes is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.gov Isopimara-8(9),15-diene diterpenoids isolated from Kaempferia pulchra were identified as potent NF-κB inhibitors. nih.gov Mechanistic studies revealed that these compounds inhibit the NF-κB-mediated transactivation of a luciferase reporter gene, reduce the production of the pro-inflammatory cytokine IL-6, and suppress the expression of cyclooxygenase-2 (COX-2). nih.gov The related pimarane diterpene, acanthoic acid, has also been reported to inhibit COX-2 and may modulate other pathways including those involving liver X receptors (LXRs) and Toll-Like Receptor 4 (TLR4). researchgate.net

In addition to inflammatory pathways, studies on isopimaric acid point to direct interaction with the cannabinoid CB2 and mu-opioid receptors as potential molecular targets. researchgate.net In cancer cell lines, Isopimara-7,15-dien-19-oic acid was found to induce the activation of pro-survival heat shock proteins, suggesting an impact on cellular stress response pathways. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7,15-isopimaradien-19-ol |

| 19-acetoxy-7,15-isopimaradien-3β-ol |

| Isopimara-7,15-dien-3-one |

| 3,4-seco-isopimara-7,15-diene-3,9-α-olide |

| Isopimaric acid |

| Acanthoic acid |

| Diclofenac sodium |

| Isopimara-7,15-dien-19-oic acid |

Protein-Ligand Interactions

The biological activity of a compound is fundamentally dictated by its interactions with cellular macromolecules, primarily proteins. For this compound and related compounds, specific protein-ligand interactions have been identified, highlighting their potential as modulators of enzyme activity.

A key interaction identified for this class of molecules involves cytochrome P450 enzymes. Specifically, the multifunctional cytochrome P450 enzyme CYP720B1, found in the loblolly pine (Pinus taeda), is capable of oxidizing this compound as well as its alcohol precursor, Isopimara-7,15-dienol. uniprot.org This interaction is part of the plant's natural product biosynthesis pathway, demonstrating a direct enzyme-substrate relationship. uniprot.org

Furthermore, a closely related derivative, Isopimara-7,15-dien-19-oic acid, has been shown to be an inhibitor of prolyl endopeptidase (PEP). researchgate.net PEP is an intracellular enzyme that cleaves peptide bonds on the carboxyl side of proline residues. researchgate.net The inhibitory activity of the carboxylic acid derivative suggests that the isopimarane skeleton can fit into the active site of this enzyme, a finding that warrants further investigation for this compound itself. researchgate.net

Table 1: Observed Protein-Ligand Interactions for this compound and Related Compounds

| Compound | Interacting Protein | Organism | Interaction Type | Observed Effect |

|---|---|---|---|---|

| This compound | Cytochrome P450 CYP720B1 | Pinus taeda (Loblolly pine) | Substrate | Oxidation of the C18 aldehyde. uniprot.org |

| Isopimara-7,15-dien-19-oic acid | Prolyl Endopeptidase (PEP) | Not specified | Inhibitor | Inhibition of enzyme activity. researchgate.net |

Gene Expression and Proteomic Profiling

To understand the broader cellular response to isopimarane diterpenoids, researchers have employed gene and protein expression profiling techniques. While specific data for this compound is limited, studies on its carboxylic acid analog, Isopimara-7,15-dien-19-oic acid, provide significant insights into the pathways affected by this structural backbone.

A study using cDNA microarray and protein array analysis on human cervical cancer (HeLa) cells treated with Isopimara-7,15-dien-19-oic acid revealed significant changes in gene expression. researchgate.net The compound was found to induce cellular stress, which simultaneously activated both cell death and cell survival pathways. researchgate.net Notably, there was an upregulation of genes related to the antioxidant response, including those for thioredoxin, glutathione, and superoxide dismutase. researchgate.net Concurrently, the expression of pro-survival heat shock proteins was also induced, indicating a complex cellular response to the compound's presence. researchgate.net These findings suggest that the isopimarane skeleton can trigger a multifaceted transcriptional and proteomic reprogramming. researchgate.net

Table 2: Gene Expression Changes in HeLa Cells Induced by Isopimara-7,15-dien-19-oic Acid

| Gene Category | Specific Genes/Proteins Affected | Observed Regulation | Associated Cellular Process |

|---|---|---|---|

| Apoptosis-Related Genes | Pro- and anti-apoptotic genes | Regulated | Programmed cell death. researchgate.net |

| Antioxidant Response | Thioredoxin-related genes | Up-regulated | Response to oxidative stress. researchgate.net |

| Glutathione-related genes | Up-regulated | Cellular detoxification. researchgate.net | |

| Superoxide dismutase-related genes | Up-regulated | Neutralization of superoxide radicals. researchgate.net | |

| Stress Response | Heat shock proteins | Activated | Pro-survival response. researchgate.net |

Modulation of Key Intracellular Signaling Cascades (e.g., NF-κB, MAPK, Akt)

This compound and its structural relatives have demonstrated significant activity in modulating key intracellular signaling cascades that are central to inflammation, cell proliferation, and survival.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammatory responses. colab.ws Multiple studies have identified isopimarane diterpenoids isolated from Kaempferia pulchra as potent inhibitors of the NF-κB pathway. nih.govcolab.ws These compounds were shown to inhibit the NF-κB-mediated transactivation of a luciferase reporter gene. nih.govcolab.ws This inhibition leads to downstream effects, including a reduction in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and decreased expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. nih.govcolab.ws

MAPK and Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways are crucial signaling networks that regulate a wide array of cellular processes, including growth, proliferation, and apoptosis. nih.govnih.gov There is evidence linking this compound to the SAPK/JNK pathway, which is a component of the larger MAPK signaling family. americanchemicalsuppliers.com While direct studies on this compound are still emerging, research on other natural products demonstrates the interconnectedness of these pathways, where inhibition of the Akt pathway can lead to the downregulation of NF-κB and associated proteins like MMP-9, which is involved in cell invasion. gsconlinepress.com Given the established anti-inflammatory effects of isopimaranes via NF-κB inhibition, it is plausible that their mechanism involves upstream modulation of MAPK and/or Akt signaling, a hypothesis that represents an active area of investigation. nih.govcolab.wsscience.gov

Table 3: Effects of Isopimarane Diterpenoids on Intracellular Signaling Cascades

| Signaling Pathway | Target/Marker | Observed Effect | Functional Outcome |

|---|---|---|---|

| NF-κB | NF-κB transactivation | Inhibited. nih.govcolab.ws | Reduced expression of pro-inflammatory genes. nih.govcolab.ws |

| IL-6 Production | Inhibited. nih.govcolab.ws | Decreased pro-inflammatory cytokine levels. nih.govcolab.ws | |

| COX-2 Expression | Inhibited. nih.govcolab.ws | Reduced inflammatory response. nih.govcolab.ws | |

| MAPK | SAPK/JNK | Associated with this compound. americanchemicalsuppliers.com | Potential modulation of stress and inflammatory responses. americanchemicalsuppliers.com |

| Akt | Akt Phosphorylation | Inhibited by other natural products targeting NF-κB. gsconlinepress.com | Potential upstream mechanism for NF-κB inhibition. nih.govgsconlinepress.com |

Analytical Methodologies for Quantitative and Qualitative Assessment

Hyphenated Chromatographic-Spectrometric Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are mainstays in modern analytical chemistry for their ability to resolve complex mixtures and provide structural information simultaneously.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like Isopimara-7,15-dienal. phcog.com When coupled with tandem mass spectrometry (MS/MS), the technique offers enhanced selectivity and sensitivity, which is crucial for analysis in intricate biological or environmental matrices. researchgate.net

In a typical GC-MS/MS setup, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. notulaebotanicae.ro For diterpenic compounds, a common approach involves using a dimethylpolysiloxane-based capillary column. researchgate.net The temperature program is optimized to ensure adequate separation from other related compounds. researchgate.net

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting ions are then subjected to fragmentation analysis. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented further to produce a characteristic spectrum of product ions. This two-stage filtering process significantly reduces matrix interference and allows for more confident identification and quantification. The fragmentation patterns of pimarane-type diterpenes are often complex but provide key structural information, allowing them to be differentiated from other isomers like abietanes. researchgate.net For instance, studies on related diterpenes show that the fragmentation mechanisms can be elucidated to identify specific structural features, which is a key advantage of this technique. researchgate.net

Table 1: Illustrative GC-MS/MS Parameters for Diterpenoid Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | notulaebotanicae.ro |

| Carrier Gas | Helium, flow rate ~1.0-1.2 mL/min | researchgate.netnotulaebotanicae.ro |

| Injector Temperature | 250-280 °C | researchgate.netnotulaebotanicae.ro |

| Oven Program | Initial hold at 50 °C, ramped at ~7 °C/min to 330 °C | researchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV | researchgate.net |

| MS Source Temperature | 230-250 °C | researchgate.netnotulaebotanicae.ro |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

For non-volatile derivatives of this compound or when analyzing samples that are not amenable to the high temperatures of GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. measurlabs.com This technique separates compounds in a liquid phase before they are aerosolized, ionized, and analyzed by the mass spectrometer. measurlabs.com

LC-MS/MS is highly sensitive, capable of detecting analytes at parts-per-million (ppm) concentrations or lower. measurlabs.com The ionization source is a critical component, with electrospray ionization (ESI) being commonly used for polar and semi-polar compounds. nih.gov The separation is typically achieved using reverse-phase chromatography.

The validation of an LC-MS/MS method involves assessing linearity, recovery, repeatability, and reproducibility to ensure the data is reliable. jfda-online.com Matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte, are a significant challenge in LC-MS/MS analysis, especially with complex biological samples. mdpi.com These effects can be mitigated through extensive sample cleanup or the use of isotopically labeled internal standards. eurl-pesticides.eu

Table 2: Example LC-MS/MS Parameters for Trace Contaminant Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| LC Column | Reverse-phase C18 or specialized columns (e.g., Obelisc R) | eurl-pesticides.eu |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water, often with additives like formic acid or ammonium (B1175870) formate | nih.goveurl-pesticides.eu |

| Flow Rate | 0.2-0.5 mL/min | nih.goveurl-pesticides.eu |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | nih.gov |

| Ion Source Temperature | ~350 °C | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | jfda-online.com |

| Injection Volume | 5-25 µL | nih.goveurl-pesticides.eu |

GC-MS/MS for Complex Mixtures

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance or its concentration in a solution without the need for an identical reference standard of the analyte. bwise.krmdpi.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.ukresearchgate.net

For the qNMR analysis of this compound, a ¹H NMR spectrum would be acquired under specific conditions optimized for quantification. ox.ac.uk This involves ensuring a sufficient relaxation delay (d1) between scans, which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being measured, to allow for complete relaxation and an accurate signal integral. ox.ac.uk A high signal-to-noise ratio (S/N > 250:1) is also essential for integration errors below 1%. ox.ac.uk

Purity is determined using an internal standard method. mdpi.com A certified reference material of high purity is weighed accurately and mixed with a known weight of the this compound sample. The purity of the analyte (Pₓ) can then be calculated using the following formula:

Pₓ = (Iₓ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₓ) * (Mₓ / Mₛₜₐₙ) * (mₛₜₐₙ / mₓ) * Pₛₜₐₙ

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = Mass of the substance

P = Purity of the substance

x = Analyte (this compound)

stan = Internal Standard

This method is highly accurate and has been adopted by pharmacopeias and metrology institutes for the certification of reference materials. bwise.krmdpi.com

Advanced Separation Techniques for Complex Biological Matrices

Isolating this compound from complex biological matrices like serum, plant tissues, or food products presents a significant analytical challenge due to the presence of numerous interfering compounds. phcog.commdpi.com Advanced separation and sample preparation techniques are therefore critical prerequisites for accurate analysis by methods like GC-MS/MS or LC-MS/MS.

The initial step is typically a solvent extraction. For plant materials, this may involve homogenization followed by extraction with a solvent like ethanol (B145695) or methanol. phcog.comnotulaebotanicae.ro For dried commodities, rehydration followed by cryogenic milling can be employed to obtain a representative sample. eurl-pesticides.eu

Following extraction, a cleanup step is almost always necessary to remove major interferences such as lipids and pigments. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. jfda-online.com Different sorbents can be used depending on the nature of the analyte and the matrix. For a moderately non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) or a combination of cartridges could be effective. jfda-online.com

In a study analyzing volatile components in rat serum after oral administration of a plant extract, a robust GC-MS method was used to identify related diterpenes, demonstrating the feasibility of analyzing such compounds in biological fluids. phcog.com Similarly, LC-MS/MS methods for analyzing contaminants in fish tissue or other foods highlight the importance of the extraction and cleanup protocol to minimize matrix effects and achieve low detection limits. jfda-online.commdpi.com The choice of extraction solvent, cleanup sorbent, and elution solvents must be carefully optimized to ensure high recovery of the target analyte while efficiently removing interferences.

Ecological Roles and Biotechnological Applications

Role of Isopimara-7,15-dienal in Plant-Environment Interactions (e.g., defense mechanisms)

This compound is a key intermediate compound in the biosynthesis of diterpene resin acids (DRAs), which are crucial components of the chemical defense systems in many plants, particularly conifers. nih.govpnas.org These resin acids function as a protective barrier against herbivores and pathogens. pnas.org The formation of DRAs is a significant part of both constitutive (baseline) and induced defenses in trees like the loblolly pine (Pinus taeda). nih.govpnas.org

Research has demonstrated that this compound is a substrate for the multifunctional cytochrome P450 enzyme CYP720B1, also known as abietadienol/abietadienal oxidase (PtAO). nih.govuniprot.org This enzyme catalyzes several sequential oxidation steps in the biosynthesis of a variety of DRAs. nih.govresearchgate.net The versatility of this enzyme, acting on multiple substrates including isopimara-7,15-dienol and this compound, allows conifers to produce a complex mixture of defensive compounds from a limited number of initial diterpene skeletons. nih.govpnas.org This chemical diversity is a key strategy for fending off a wide range of potential attackers. pnas.org

The role of this pathway in active defense is supported by gene expression studies. In loblolly pine, transcript levels of the PtAO gene, which encodes the enzyme that oxidizes this compound, were found to increase significantly following treatment with methyl jasmonate, a chemical that simulates insect attacks. nih.govpnas.org This inducibility highlights the compound's importance in the plant's active response to environmental threats.

Beyond conifers, the precursors to this compound have been implicated in the defense responses of other major crops. In bread wheat (Triticum aestivum), pathogen-induced biosynthetic gene clusters have been identified that are predicted to produce isopimara-7,15-diene-derived diterpenoids. researchgate.netresearchgate.net The genes within these clusters, including TaCPS2 and TaKSL1, which together produce the precursor isopimara-7,15-diene (B154818), are co-expressed and induced upon infection by fungal pathogens. researchgate.net This suggests that the subsequent oxidized products, including this compound, are part of an orchestrated defense response in wheat. researchgate.net

Biotechnological Production and Metabolic Engineering of this compound

The production of high-value plant-derived diterpenoids, including intermediates like this compound, through biotechnological methods is an area of significant research interest. jmb.or.kr Such approaches offer a potential alternative to extraction from natural sources, which can be inefficient and costly. acs.orgfrontiersin.org Metabolic engineering of microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae) into "cell factories" is a common strategy for producing these complex molecules. jmb.or.krpnas.org

The synthesis of this compound in a heterologous host would require the introduction of a specialized biosynthetic pathway. This typically involves several key steps:

Enhancing Precursor Supply : The universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is the starting point for biosynthesis. frontiersin.org Engineering the host's native isoprenoid metabolism, such as the methylerythritol phosphate (B84403) (MEP) pathway or a heterologous mevalonate (B85504) (MEV) pathway, is crucial for increasing the available pool of GGPP and boosting final product yields. frontiersin.orgnih.gov

Introducing Diterpene Synthases : Specific diterpene synthases (diTPS) are required to form the correct hydrocarbon skeleton. For the isopimarane (B1252804) scaffold, this involves the sequential action of a class II diTPS (a copalyl diphosphate (B83284) synthase, CPS) and a class I diTPS (a kaurene synthase-like, KSL). researchgate.net Specifically, the co-expression of TaCPS2 and TaKSL1 from wheat has been shown to produce the direct precursor, isopimara-7,15-diene. researchgate.netresearchgate.net

Incorporating Oxidizing Enzymes : To convert the diene into this compound, one or more cytochrome P450 monooxygenases are needed. The enzyme CYP720B1 from loblolly pine is capable of performing the necessary oxidations. nih.govpnas.org It oxidizes the intermediate alcohol, isopimara-7,15-dienol, to the aldehyde, this compound. nih.govresearchgate.net

A significant challenge in producing this compound specifically is the multifunctional nature of the oxidase. CYP720B1 can further oxidize the aldehyde to the corresponding carboxylic acid (isopimaric acid). nih.govpnas.org Therefore, controlling the reaction to accumulate the dienal intermediate would require precise metabolic and protein engineering strategies to modulate enzyme activity or substrate channeling.

Table 1: Key Enzymes in the Biosynthesis of this compound and Related Compounds

| Enzyme | Gene Example | Organism | Function | Reference(s) |

|---|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase (GGPPS) | GGPPS | Salvia sclarea | Synthesizes the C20 precursor GGPP. | frontiersin.org |

| Copalyl Diphosphate Synthase (CPS) | TaCPS2 | Triticum aestivum (Wheat) | Converts GGPP to normal-copalyl diphosphate. | researchgate.net |

| Isopimara-7,15-diene Synthase | TaKSL1 | Triticum aestivum (Wheat) | Converts normal-copalyl diphosphate to isopimara-7,15-diene. | researchgate.net |

Chemo-ecological Significance within Plant and Microbial Systems

The chemo-ecological significance of this compound stems directly from its position as a pivotal intermediate in the generation of chemical diversity for plant defense. It is not typically an end product but rather a node in a complex metabolic network that allows plants to respond to their environment. nih.gov

In coniferous species, the pathway involving this compound is central to oleoresin biosynthesis. pnas.orgpnas.org Oleoresin acts as both a physical and chemical barrier against insect pests and fungal pathogens. pnas.org The significance of the dienal lies in its role as a substrate for multifunctional P450 enzymes like CYP720B1. nih.gov This enzyme's ability to act on various diterpene skeletons, including the isopimarane backbone, generates a suite of different diterpene resin acids. nih.govpnas.org This resulting chemical complexity of the resin is a key defensive strategy, making it more difficult for pests and pathogens to evolve resistance. pnas.org

The induction of the biosynthetic pathway upon simulated herbivory or pathogen attack underscores its direct role in mediating plant-environment interactions. nih.govresearchgate.net In wheat, the discovery of pathogen-inducible gene clusters that produce the precursor isopimara-7,15-diene provides strong evidence for a direct chemo-ecological function in plant-microbial interactions. researchgate.netresearchgate.net The subsequent production of oxidized diterpenoids, derived from intermediates like this compound, likely contributes to the plant's arsenal (B13267) of antimicrobial or anti-herbivore compounds, forming a crucial part of its inducible defense system.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isopimara-7,15-diene |

| Isopimara-7,15-dienol |

| Isopimaric acid |

| Abietadienol |

| Abietadienal |

| Levopimaradienol |

| Dehydroabietadienol |

| Dehydroabietadienal |

| Abietadiene |

| Abietic acid |

| Geranylgeranyl pyrophosphate (GGPP) |

| ent-kaurene |

| ent-kaurenoic acid |

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Unexplored Therapeutic Avenues

The exploration of Isopimara-7,15-dienal's full therapeutic potential is a promising area of future research. The structural similarity to other bioactive isopimaranes suggests that it may possess a range of pharmacological properties. Isopimarane (B1252804) diterpenoids isolated from various natural sources, including plants and fungi, have been shown to exhibit anti-inflammatory, antimicrobial, cytotoxic, and immunosuppressive activities. acs.orgfrontiersin.orgmdpi.comrsc.org For instance, related compounds have shown activity against various cancer cell lines and pathogenic microbes. mdpi.comnih.gov A systematic investigation into the bioactivity of this compound against a broad panel of disease models is warranted. This could uncover novel therapeutic applications in oncology, infectious diseases, and inflammatory disorders.

A critical future direction is to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. For other isopimarane diterpenoids, mechanisms such as the inhibition of the NF-κB signaling pathway have been identified as responsible for their anti-inflammatory effects. nih.gov Future studies should aim to identify the specific protein targets of this compound. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and activity-based protein profiling could be employed to "fish" for its binding partners within the cellular proteome. frontiersin.orgnih.govmdpi.com Understanding these interactions at a molecular level is fundamental for its development as a targeted therapeutic agent.

Rational Design and Synthesis of Potent and Selective Analogs

Once a biological target for this compound is identified, the principles of medicinal chemistry and rational drug design can be applied to create more potent and selective analogs. The synthesis of derivatives of the related isopimaric acid has already demonstrated that chemical modifications to the isopimarane skeleton can lead to enhanced biological activity. researchgate.net Future work could focus on modifying the aldehyde functional group and the double bonds of this compound to improve its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro testing, will be instrumental in designing new compounds with optimized therapeutic profiles. researchgate.net

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Biosynthesis and Action

The fields of genomics, proteomics, and metabolomics offer powerful tools to understand the biosynthesis of this compound and its effects on biological systems. researchgate.netfrontiersin.orgnih.gov The biosynthetic pathway of many diterpenoids in plants and microorganisms is being unraveled through multi-omics approaches. york.ac.uknih.govresearchgate.net By combining transcriptomic and metabolomic data from organisms that produce this compound, researchers can identify the specific genes and enzymes, such as terpene synthases and cytochrome P450s, involved in its production. york.ac.uknih.govmsu.edu This knowledge is crucial for developing biotechnological production platforms for this compound and its analogs. Furthermore, treating cells or model organisms with this compound and analyzing the resulting changes in the proteome and metabolome can provide a global view of its mechanism of action and identify novel biological pathways it may modulate. mdpi.com

Potential in Bio-Inspired Material Science or Other Applied Fields

Beyond its therapeutic potential, this compound and other terpenes could serve as valuable building blocks for the development of bio-inspired and bio-based materials. uibk.ac.atnih.gov The rigid and complex ring structure of the isopimarane skeleton can impart unique properties to polymers. syrenlab.com Terpenes are increasingly being explored as renewable feedstocks for the synthesis of bioplastics and other sustainable materials. rsc.orgnih.gov Future research could investigate the polymerization of this compound or its derivatives to create novel materials with tailored thermal and mechanical properties. Such bio-inspired materials could find applications in a variety of fields, from packaging to biomedical devices.

Q & A